N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide
Description
Historical Development of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocyclic compounds have evolved from natural product-inspired curiosities to cornerstone elements in drug design. Early examples, such as the antihypertensive agent spironolactone, demonstrated the therapeutic potential of spirocycles by leveraging their three-dimensional rigidity to enhance target selectivity. The 2010s marked a turning point, with advances in synthetic methodologies enabling access to diverse spiro systems, including oxindoles, azaspirocycles, and dioxaspirodecanes. For instance, Pd-catalyzed cycloadditions revolutionized the construction of spiro[4.5]decane derivatives, allowing modular incorporation of heteroatoms and functional groups.
A comparative analysis of spirocyclic versus planar analogues reveals distinct advantages:
| Property | Spirocyclic Compounds | Non-Spirocyclic Analogues |
|---|---|---|
| Conformational Rigidity | High | Low |
| Solubility (LogP) | 2.1–3.8 | 3.5–5.2 |
| Metabolic Stability | 70–90% remaining | 30–60% remaining |
Data adapted from in vitro ADME studies of spirocyclic drug candidates.
These properties stem from reduced molecular flexibility, which minimizes off-target interactions while improving membrane permeability.
Significance of 1,4-Dioxaspiro[4.5]decane Systems
The 1,4-dioxaspiro[4.5]decane scaffold, characterized by a spiro-jointed dioxane and cyclohexane ring, offers unique stereoelectronic features. The dioxane moiety enhances solubility through oxygen lone-pair interactions, while the spiro architecture imposes a fixed dihedral angle (~90°) between the rings, preorganizing the molecule for target binding. Synthetic routes to this system have expanded significantly, with domino C–C coupling reactions enabling one-step assembly from yne-en-ynes and aryl halides. For example, Pd(OAc)₂-PPh₃ catalyzes the formation of diazaspiro[4.5]decanes with exocyclic double bonds, demonstrating the scaffold’s versatility.
Recent applications include:
- Kinase Inhibition : Spirodecanes serve as core structures in anaplastic lymphoma kinase (ALK) inhibitors, where the dioxane oxygen forms critical hydrogen bonds with the ATP-binding pocket.
- Antiviral Agents : The scaffold’s rigidity improves pharmacokinetic profiles in hepatitis C virus NS5A inhibitors.
Importance of Bromofuran-Carboxamide Moieties in Drug Discovery
The 5-bromofuran-2-carboxamide group contributes electrophilic reactivity and hydrogen-bonding capacity. Bromine’s electronegativity polarizes the furan ring, facilitating nucleophilic aromatic substitutions, while the carboxamide engages in backbone interactions with protease active sites. Structure-activity relationship (SAR) studies of analogues highlight the necessity of the bromine atom for potency; replacing it with chlorine or hydrogen reduces binding affinity by 10- to 50-fold in urotensin-II receptor antagonists.
Key applications include:
Evolving Role of Spirocyclic Compounds in Contemporary Research
Modern drug discovery increasingly prioritizes spirocyclic frameworks for their ability to address complex targets like protein-protein interfaces and allosteric sites. Recent in vivo studies demonstrate their efficacy in neurological disorders; for example, spirooxindoles reduce amyloid-β plaque burden in Alzheimer’s disease models by 40–60% via dual inhibition of β-secretase and tau aggregation. Computational tools, such as molecular docking and quantum mechanical simulations, now guide the design of spiro hybrids with optimized binding kinetics.
Emerging trends include:
Properties
IUPAC Name |
5-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c15-12-5-4-11(19-12)13(17)16-8-10-9-18-14(20-10)6-2-1-3-7-14/h4-5,10H,1-3,6-9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCPDEHKSSQLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The 1,4-dioxaspiro[4.5]decane moiety can be synthesized through a cyclization reaction involving a diol and a ketone under acidic conditions.
Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amide Formation: The final step involves coupling the brominated furan with the spirocyclic intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide exhibit significant anticancer properties. Research into related compounds has shown that they can induce apoptosis in cancer cells and inhibit tumor growth. For instance, sulfonamide derivatives containing similar moieties have demonstrated cytotoxic activity against various cancer cell lines, including colon and breast cancer cells .
Antimicrobial Properties
This compound may also possess antimicrobial activity. Similar structures have been evaluated for their effectiveness against bacterial strains, showing promising results. The incorporation of the furan ring is particularly noted for enhancing biological activity due to its ability to interact with biological targets .
Material Science
Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers. Its dioxaspiro structure allows for the formation of cross-linked networks that enhance thermal stability and mechanical properties of polymer matrices. Research has shown that incorporating such compounds into polymer formulations can improve their resistance to degradation .
Environmental Applications
Water Treatment
Compounds with similar chemical structures have been investigated for their potential in environmental remediation, particularly in wastewater treatment processes. Their ability to form complexes with heavy metals suggests that they could be effective in removing contaminants from water sources .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
A study conducted on a series of furan-containing compounds demonstrated that modifications at the furan position significantly affected cytotoxicity against breast cancer cell lines. The presence of the bromine atom was found to enhance the interaction with cellular targets, leading to increased apoptosis rates .
Case Study 2: Polymer Synthesis
In another investigation, researchers synthesized a new class of polymers using this compound as a monomer. The resulting materials exhibited improved thermal stability compared to conventional polymers, making them suitable for high-performance applications .
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for a unique binding mode, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 1,4-Dioxaspiro[4.5]decane Derivatives
Key Observations:
Solubility : Hydroxyl groups in Examples 6 and 16 (–4) improve aqueous solubility, whereas methoxy (Example 21) and bromofuran substituents may favor lipid membrane penetration .
Research Findings and Implications
- Synthetic Challenges : The spirocyclic core requires precise reduction steps (e.g., NaBH₄-mediated ketone reduction) and chromatographic purification, as seen in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol .
- Halogen Effects : Bromine in the furan ring may increase metabolic resistance and lipophilicity, contrasting with chlorine in sulfonylated derivatives, which often enhances binding affinity .
Notes on Critical Structural Features
Spirocyclic Core : The 1,4-dioxaspiro[4.5]decane system provides a stable, rigid scaffold for substituent diversification.
Substituent Diversity : Functional groups (e.g., sulfonyl, hydroxyl, bromofuran) dictate solubility, bioavailability, and interaction with biological targets.
Synthesis Optimization : NaBH₄-mediated reductions () and crystallographic validation (via SHELX, ) are critical for reproducible synthesis and structural analysis.
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-5-bromofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 300.15 g/mol. The presence of the bromine atom and the dioxaspiro structure may enhance its reactivity and biological interaction.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the dioxaspiro core : This involves cyclization reactions that create the spiro structure.
- Bromination : The introduction of the bromine atom at the furan ring.
- Amidation : The final step where the carboxamide group is introduced.
Antimicrobial Activity
Recent studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing 1,3-dioxolane rings have been reported to possess excellent antifungal activity against Candida albicans and antibacterial activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| 1,3-Dioxolane Derivative A | S. aureus | 625 - 1250 |
| 1,3-Dioxolane Derivative B | C. albicans | 500 |
| This compound | TBD | TBD |
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for evaluating the potential therapeutic applications of this compound. Preliminary results suggest that compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines, indicating a possible anticancer activity.
Study A: Antifungal Activity Evaluation
A study evaluated the antifungal activity of various dioxolane derivatives against Candida albicans. The results indicated that compounds similar to this compound exhibited significant antifungal properties with MIC values ranging from 250 to 500 µg/mL .
Study B: Antibacterial Screening
Another investigation focused on the antibacterial efficacy of spiro compounds against multiple bacterial strains. The results demonstrated that certain derivatives displayed potent activity against Staphylococcus epidermidis, with MIC values lower than those observed for standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
